molecular formula C18H23N3O B2435278 2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380181-39-3

2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2435278
CAS No.: 2380181-39-3
M. Wt: 297.402
InChI Key: LGZHSWTZAHMPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry for their therapeutic potential . This particular compound features a cyclopropyl group, an oxolan-2-ylmethyl group, and an azetidin-3-yl group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core . The cyclopropyl, oxolan-2-ylmethyl, and azetidin-3-yl groups are then introduced through subsequent reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA or RNA and interfere with their function . Additionally, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

2-cyclopropyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-2-6-17-16(5-1)19-18(13-7-8-13)21(17)14-10-20(11-14)12-15-4-3-9-22-15/h1-2,5-6,13-15H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZHSWTZAHMPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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